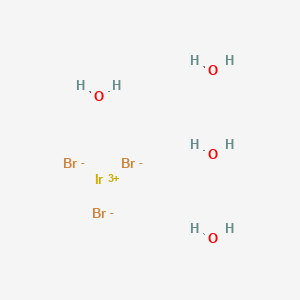
Bis(4-chlorosulfonylphenyl) ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Bis(4-chlorosulfonylphenyl) ether often involves the reaction of specific phenol derivatives with halogenated compounds in the presence of catalysts or under specific conditions to form ether linkages. For example, bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth and dibromotriphenylbismuth were synthesized through reactions involving triphenylbismuth, halogenated phenols, and hydrogen peroxide, showcasing typical etherification processes that could be analogous to Bis(4-chlorosulfonylphenyl) ether synthesis (Sharutin et al., 2004).
Molecular Structure Analysis
Structural analysis through methods such as X-ray crystallography provides detailed insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the physical and chemical behavior of Bis(4-chlorosulfonylphenyl) ether. The coordination polyhedra, bond lengths, and intramolecular contacts in synthesized compounds, as observed in Sharutin et al.'s study, offer a glimpse into the potential structural characteristics of Bis(4-chlorosulfonylphenyl) ether.
Chemical Reactions and Properties
The chemical behavior of Bis(4-chlorosulfonylphenyl) ether can be inferred from related studies on ether compounds. For instance, the reactivity towards nucleophilic substitutions, oxidative conditions, or polymerization processes highlights the versatility of ether compounds in synthetic chemistry. The specific reactions and properties would depend on the functional groups attached to the ether linkage and the overall molecular structure.
Physical Properties Analysis
Physical properties, including solubility, thermal stability, and glass transition temperatures, are essential for determining the applicability of Bis(4-chlorosulfonylphenyl) ether in material science and engineering. Studies on poly(ether imide)s derived from related bis(ether anhydride) compounds demonstrate high solubility, excellent thermal stability, and desirable glass transition temperatures, suggesting that Bis(4-chlorosulfonylphenyl) ether could exhibit similar favorable physical properties (Liaw et al., 2001).
Wissenschaftliche Forschungsanwendungen
Sulfonated Poly(Arylene Ether Sulfone)s Block Copolymers for Fuel-Cell Applications : These copolymers, which include fluorenyl groups, show promising properties for fuel-cell applications due to their high proton conductivity and mechanical properties. They exhibit phase separation more pronounced than in random copolymers, leading to higher water uptake and proton conductivity (Bae, Miyatake, & Watanabe, 2009).
Aromatic Polyimides Derived from Bis(Ether Anhydride) : The synthesis of a bis(ether anhydride) based on 1,1′-bi-2-naphthol and its use in producing aromatic polyimides. These polymers show high thermal stability and solubility in various solvents, making them suitable for applications like coatings and films (Mi, Gao, & Ding, 1997).
Soluble Poly(Aryl Ether)s with Electrospinning Applications : These polymers, synthesized using bis(4-chlorophenyl)sulfone, are notable for their good solubility and potential in electrospinning, leading to microfiber creation with nanopores. This application is relevant in filtration and textile industries (Zhao et al., 2010).
Organosoluble Optically Transparent Poly(Ether Imide)s : These polymers, derived from a tert-butylhydroquinone bis(ether anhydride), have excellent solubility and thermal properties, making them suitable for applications requiring high optical transparency and thermal stability (Yang, Hsiao, & Yang, 2000).
Poly(Ether Imide)s with Optical Material Applications : Novel poly(ether imide)s with trifluoromethyl and chloride pendant groups were synthesized for optical materials. They offer a combination of high glass transition temperatures, excellent thermal stability, and tunable refractive indices, making them suitable for optical applications (Liu et al., 2016).
Vinyl Ethenyl Ethers Synthesis for Carbohydrate Applications : This study discusses the synthesis of vinyl-functionalised monosaccharides using a vinyl bis-sulfone methodology, indicating potential applications in the field of carbohydrate chemistry (Chéry et al., 2003).
Poly(Ether Ketone Ether Ketone Ketone)-Poly(Ether Ketone Imide) Copolymers : These novel copolymers demonstrate high glass transition temperatures and good mechanical properties, suggesting their suitability for applications requiring high thermal stability and mechanical strength (Huang et al., 2013).
Highly Organosoluble Poly(Ether Imide)s : These polymers, derived from bulky pendent bis(ether anhydride), are notable for their high solubility in organic solvents and excellent thermal properties, making them suitable for applications requiring easy processing and high thermal stability (Liaw et al., 2002).
Safety And Hazards
Bis(4-chlorosulfonylphenyl) ether is classified as corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Eigenschaften
IUPAC Name |
4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKXLQIPODSWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059531 | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Reacts with water; [MSDSonline] | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(4-chlorosulfonylphenyl) ether | |
CAS RN |
121-63-1 | |
| Record name | 4,4′-Oxybis[benzenesulfonyl chloride] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorosulfonylphenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-oxybis(benzene-1-sulphonyl) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24HP42U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)








![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)


